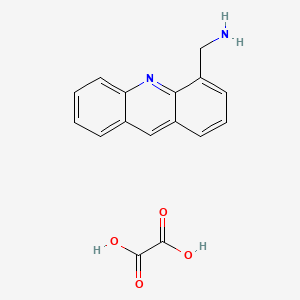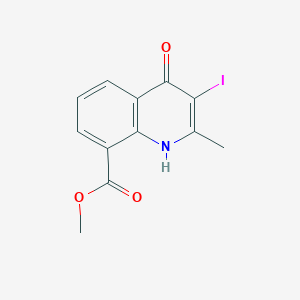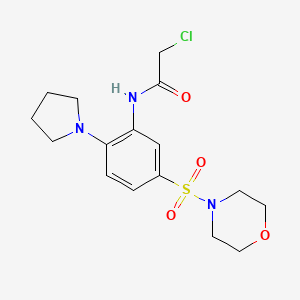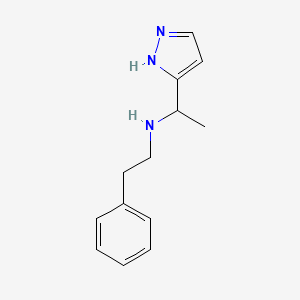
N-(1-(1H-Pyrazol-3-yl)ethyl)-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1H-Pyrazol-3-yl)ethyl)-2-phenylethanamine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine to form the pyrazole ring, followed by subsequent functionalization to introduce the ethyl and phenyl groups .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often utilize transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and efficiency. These methods are designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Pyrazol-3-yl)ethyl)-2-phenylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N-(1-(1H-Pyrazol-3-yl)ethyl)-2-phenylethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(1H-Pyrazol-3-yl)ethyl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as 5-amino-pyrazoles and 3,5-diphenyl-1H-pyrazole .
Uniqueness
N-(1-(1H-Pyrazol-3-yl)ethyl)-2-phenylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethanamine moiety enhances its potential for biological activity and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1-(1H-pyrazol-5-yl)ethanamine |
InChI |
InChI=1S/C13H17N3/c1-11(13-8-10-15-16-13)14-9-7-12-5-3-2-4-6-12/h2-6,8,10-11,14H,7,9H2,1H3,(H,15,16) |
InChI Key |
PRVIVUGPPAUPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NN1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12996322.png)
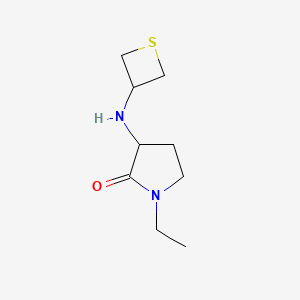
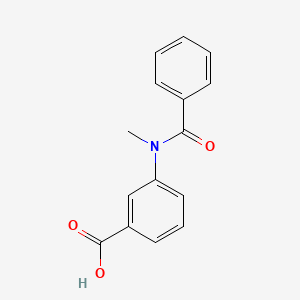
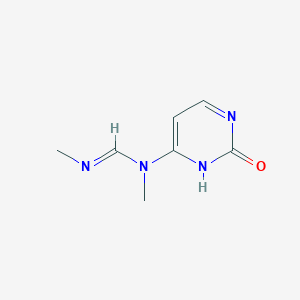
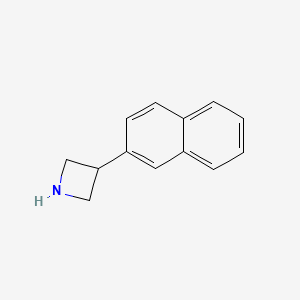
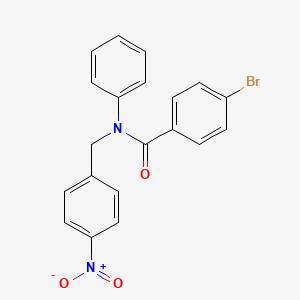
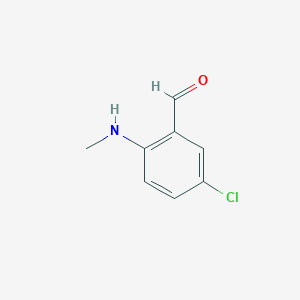
![2-Bromo-8-(3,5-dichlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12996349.png)
